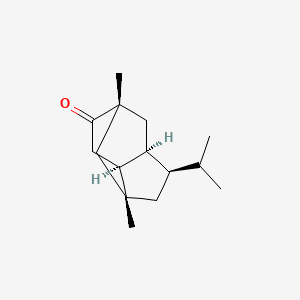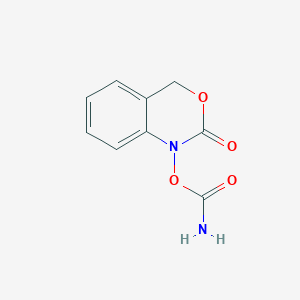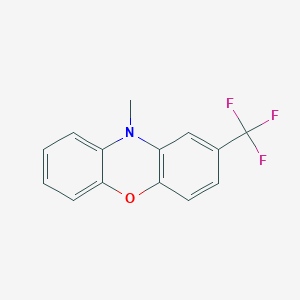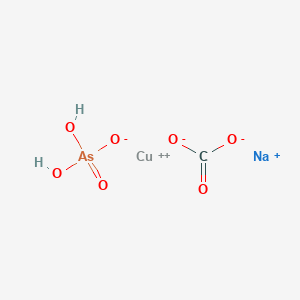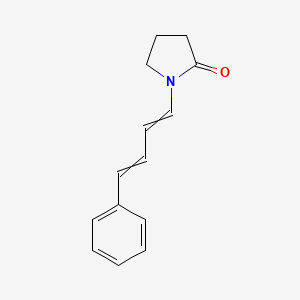
1-(4-Phenylbuta-1,3-dien-1-yl)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Phenylbuta-1,3-dien-1-yl)pyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidinones. Pyrrolidinones are five-membered lactams that are widely recognized for their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science
準備方法
The synthesis of 1-(4-Phenylbuta-1,3-dien-1-yl)pyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the reaction of 1-phenylpiperidine with specific reagents under controlled conditions. For instance, the selective synthesis of pyrrolidin-2-ones can be achieved via the ring contraction and deformylative functionalization of piperidine derivatives . This process typically involves the use of oxidants and additives to achieve the desired product.
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
化学反応の分析
1-(4-Phenylbuta-1,3-dien-1-yl)pyrrolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like Cu(OAc)2 and KI, as well as reducing agents and other functionalizing reagents .
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrrolidinone derivatives.
Substitution: Substitution reactions, such as electrophilic or nucleophilic substitutions, can introduce different functional groups into the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the use of specific oxidants and additives can selectively yield either pyrrolidin-2-ones or 3-iodopyrroles from the same substrates .
科学的研究の応用
1-(4-Phenylbuta-1,3-dien-1-yl)pyrrolidin-2-one has a wide range of scientific research applications. In medicinal chemistry, pyrrolidinone derivatives are known for their antimicrobial, anticancer, anti-inflammatory, and antidepressant activities . These compounds are also used as versatile synthons in organic synthesis due to their rich reactivity and ability to form complex molecular structures.
In the field of material science, pyrrolidinone derivatives are used in the synthesis of polymers and other advanced materials with unique properties. Their ability to undergo various chemical reactions makes them valuable building blocks for designing new materials with specific functionalities.
作用機序
The mechanism of action of 1-(4-Phenylbuta-1,3-dien-1-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. For example, pyrrolidinone derivatives have been shown to inhibit the activity of certain enzymes involved in inflammation and cancer progression .
The molecular targets and pathways involved in the action of this compound depend on its specific structure and functional groups. Detailed studies on its binding interactions and effects on cellular pathways can provide insights into its mechanism of action.
類似化合物との比較
1-(4-Phenylbuta-1,3-dien-1-yl)pyrrolidin-2-one can be compared with other similar compounds, such as pyrrolidine, pyrrolidin-2-one, and pyrrolidine-2,5-diones . These compounds share a common pyrrolidine ring structure but differ in their functional groups and reactivity.
Pyrrolidine: A simple five-membered nitrogen-containing ring with diverse biological activities.
Pyrrolidin-2-one: A lactam with significant pharmaceutical applications.
Pyrrolidine-2,5-diones: Compounds with two carbonyl groups, known for their use in drug design and synthesis.
The uniqueness of this compound lies in its specific structure, which allows for unique reactivity and applications compared to other pyrrolidine derivatives.
特性
CAS番号 |
66373-97-5 |
|---|---|
分子式 |
C14H15NO |
分子量 |
213.27 g/mol |
IUPAC名 |
1-(4-phenylbuta-1,3-dienyl)pyrrolidin-2-one |
InChI |
InChI=1S/C14H15NO/c16-14-10-6-12-15(14)11-5-4-9-13-7-2-1-3-8-13/h1-5,7-9,11H,6,10,12H2 |
InChIキー |
XBZDMIFSWIVVNK-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)N(C1)C=CC=CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


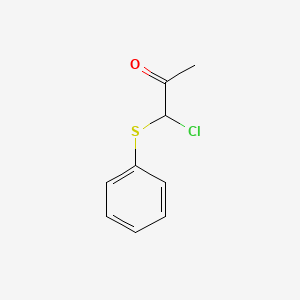
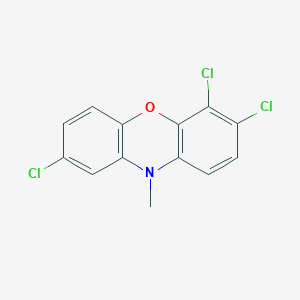
![(1E,1'E)-N,N'-(Ethane-1,2-diyl)bis[1-(9H-fluoren-2-yl)ethan-1-imine]](/img/structure/B14478666.png)
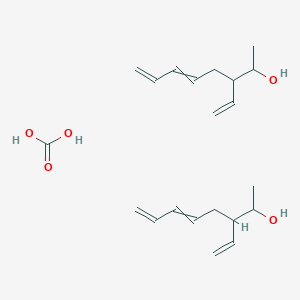
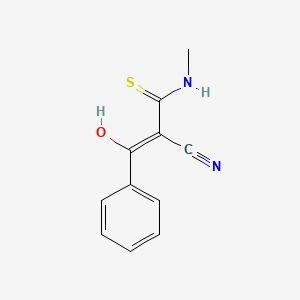
![2-[(Hexadecyloxy)sulfonyl]-N,N,N-trimethylethan-1-aminium sulfurofluoridate](/img/structure/B14478689.png)
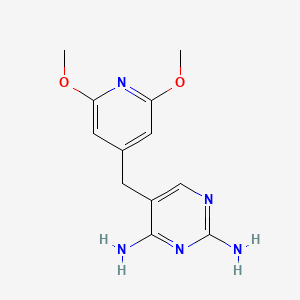
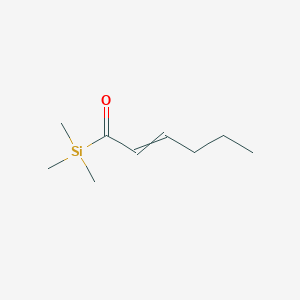
![2-[(2-Aminoethyl)sulfanyl]-3-methylbutanoic acid](/img/structure/B14478712.png)
![1-Ethyl-4-[(Z)-(4-pentylphenyl)-ONN-azoxy]benzene](/img/structure/B14478720.png)
